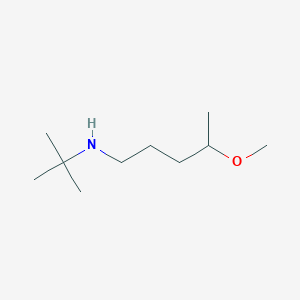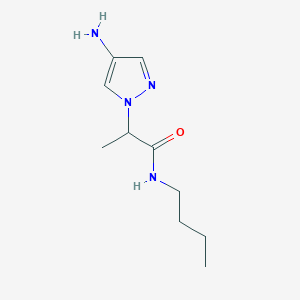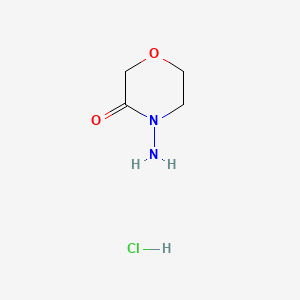
4-Aminomorpholin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminomorpholin-3-one hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminomorpholin-3-one hydrochloride typically involves the following steps:
Reaction with 4-nitroaniline: The resulting 2-(2-chloroethoxy)acetic acid reacts with 4-nitroaniline in the presence of a phenylboronic acid catalyst.
Transformation: The intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure.
Hydrogenation: Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to yield 4-Aminomorpholin-3-one.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of industrial-grade reagents and catalysts, along with stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminomorpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or calcium hypochlorite as oxidizing agents.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
4-Aminomorpholin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Aminomorpholin-3-one hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of rivaroxaban, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s amine group plays a crucial role in these reactions, facilitating the formation of key intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with similar functional groups but lacks the additional amine group.
4-(4-Nitrophenyl)morpholin-3-one: An intermediate in the synthesis of 4-Aminomorpholin-3-one hydrochloride.
Uniqueness
This compound is unique due to its dual functional groups (amine and ether), which make it highly versatile in chemical synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from simpler analogs like morpholine .
Propiedades
Fórmula molecular |
C4H9ClN2O2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
4-aminomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-1-2-8-3-4(6)7;/h1-3,5H2;1H |
Clave InChI |
PYDLNKPNZVGCHH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
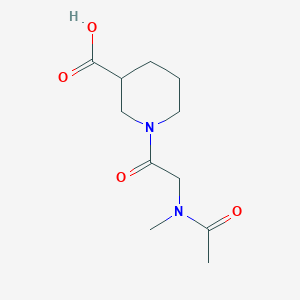
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
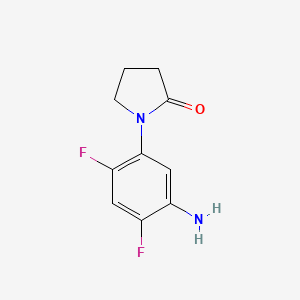


![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)

![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)
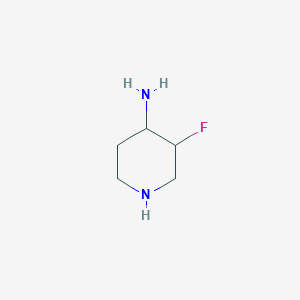
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
